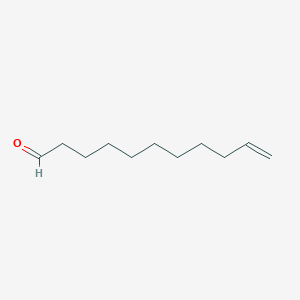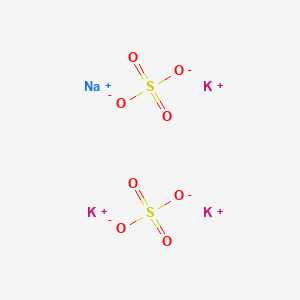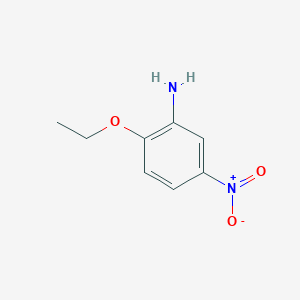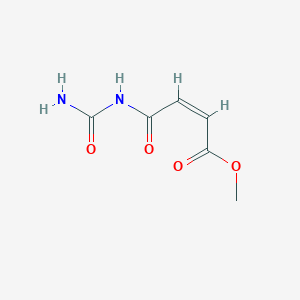![molecular formula C10H14N2O4 B094470 乙醇,2,2'-[(4-硝基苯基)亚氨基]双- CAS No. 18226-17-0](/img/structure/B94470.png)
乙醇,2,2'-[(4-硝基苯基)亚氨基]双-
概述
描述
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their interactions with ethanol. For instance, the second paper investigates a molecular complex involving a 4-nitrophenyl derivative and ethanol, highlighting the potential for hydrogen bonding interactions between ethanol and nitrophenyl-containing compounds .
Synthesis Analysis
The synthesis of related nitrophenyl compounds is described in the first paper, where a photolabile protecting group is synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol in three steps with good yields . Although this does not directly pertain to the synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, it does provide insight into the synthetic routes that could potentially be adapted for the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of a complex involving a 4-nitrophenyl derivative is detailed in the second paper, where X-ray diffraction is used to elucidate the crystal structure . The compound forms hydrogen bonds with ethanol, which suggests that Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- could also exhibit interesting structural characteristics due to potential hydrogen bonding.
Chemical Reactions Analysis
The first paper discusses the stability of the synthesized photolabile protecting group against acidic and basic conditions and its cleavage upon irradiation, which regenerates carbonyl compounds . This indicates that nitrophenyl compounds can participate in photochemical reactions, which could be relevant for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- if it shares similar photolabile properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- are not directly reported, the second paper provides crystallographic data for a related compound, which includes information on the unit cell dimensions and space group . This data can be useful in predicting the physical properties of similar compounds, such as solubility and melting point, by comparison.
科学研究应用
聚合物的非线性光学性质
Carella 等人 (2007) 的研究深入探究了使用偶氮苯并咪唑色原合成新型 NLO 聚氨酯和聚酯,这些色原表现出显着的热稳定性和光学活性,表明在先进光学材料应用中具有潜力 光学材料.
化学选择性自氧化
Angelova 等人 (2008) 研究了 4-亚氨基-1,5-二甲基-3-(4-硝基苯基)咪唑烷-2-酮的化学选择性自氧化,揭示了反应机理和溶剂对产物形成的影响,这对合成化学有影响 Arkivoc.
溶剂变色和溶剂变色开关
Nandi 等人 (2012) 对硝基取代的酚盐进行了一项研究,探讨了它们的溶剂变色性和作为溶剂变色开关的应用,为传感和检测技术提供了潜在用途 有机化学杂志.
亨利反应中的催化活性
Constable 等人 (2009) 优化了使用包括 4-硝基苯甲醛在内的催化剂进行不对称亨利反应的条件,为不对称合成和催化领域做出了贡献 新化学杂志.
安全和危害
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .
作用机制
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar nitrophenol compounds can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure and properties .
Biochemical Pathways
It’s known that similar compounds can be involved in the catalytic reduction of nitrophenols . This process can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)diethanolamine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s action .
属性
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQUHCAZLSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066340 | |
| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
CAS RN |
18226-17-0 | |
| Record name | 2,2′-[(4-Nitrophenyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18226-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018226170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18226-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(4-nitrophenyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAJ327HG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q & A
Q1: What makes N,N-Bis(2-hydroxyethyl)-4-nitroaniline unique in the synthesis of water-borne polyurethane?
A1: N,N-Bis(2-hydroxyethyl)-4-nitroaniline acts as a chain extender and an intrinsic colorant in polyurethane synthesis []. Its two hydroxyl groups react with the isocyanate groups (NCO) in the prepolymer, effectively incorporating the molecule into the polyurethane backbone. This direct integration eliminates the need for separate dyeing processes and results in a stable yellow polyurethane dispersion [].
Q2: How does the incorporation of N,N-Bis(2-hydroxyethyl)-4-nitroaniline affect the properties of the resulting polyurethane?
A2: The research demonstrates that increasing the concentration of N,N-Bis(2-hydroxyethyl)-4-nitroaniline in the polyurethane formulation leads to several noticeable effects []:
- Color Properties: The polyurethane exhibits a yellow color due to the presence of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. Interestingly, the UV-visible absorption analysis reveals a blue shift of approximately 7 nm when N,N-Bis(2-hydroxyethyl)-4-nitroaniline is integrated into the polyurethane chain [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)









![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

